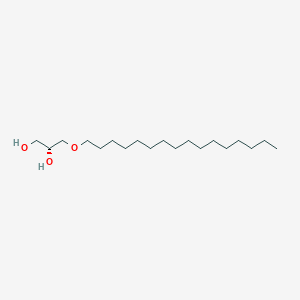
(R)-3-(Hexadecyloxy)propane-1,2-diol
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as ®-propane-1,2-diol, has been studied . For instance, ®-propane-1,2-diol can be synthesized from lactides by dynamic kinetic resolution . Another study reported the synthesis of bis(propane-1,2-diol)-terminated PDMS (G-PDMS-G) with four hydroxy (-OH) groups through ring-opening addition .Chemical Reactions Analysis
The chemical reactions involving related compounds like 1,2-propanediol have been studied . For example, 1,2-propanediol can be produced using natural organisms . Another study discussed the kinetic resolution of hydroxy esters through catalytic enantioselective lactonization .Scientific Research Applications
UVB-Induced Cell Death Reduction
This compound has been shown to reduce UVB-induced cell death in normal human epidermal keratinocytes (NHEKs) . This suggests that it could potentially be used in dermatological applications, particularly in the treatment or prevention of skin conditions caused or exacerbated by UVB radiation.
Reactive Oxygen Species (ROS) Production Reduction
In addition to reducing UVB-induced cell death, 3-o-hexadecyl-sn-glycerol also reduces the production of reactive oxygen species (ROS) in NHEKs . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. However, excessive ROS can lead to significant damage to cell structures. Therefore, this compound could potentially be used in treatments aimed at reducing ROS production.
Prostaglandin E2 (PGE2) Production Reduction
This compound has been found to suppress the synthesis of Prostaglandin E2 (PGE2) in NHEKs . PGE2 is a bioactive lipid that plays a crucial role in inflammation and immune responses. Therefore, 3-o-hexadecyl-sn-glycerol could potentially be used in anti-inflammatory treatments.
Cardiovascular Applications
Research has shown that 3-o-hexadecyl-sn-glycerol can increase coronary flow and left ventricular developed pressure . This suggests potential applications in the treatment of cardiovascular diseases.
Antioxidant Activity
Given its ability to reduce ROS production, 3-o-hexadecyl-sn-glycerol may also have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Safety and Hazards
properties
IUPAC Name |
(2R)-3-hexadecoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWQBDFWEXAXPB-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286642 | |
| Record name | (2R)-3-(Hexadecyloxy)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(Hexadecyloxy)propane-1,2-diol | |
CAS RN |
10550-58-0 | |
| Record name | (2R)-3-(Hexadecyloxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10550-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-3-(Hexadecyloxy)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-(hexadecyloxy)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: What is the significance of (R)-3-(Hexadecyloxy)propane-1,2-diol in the production of complex ether glycerolipids?
A1: (R)-3-(Hexadecyloxy)propane-1,2-diol serves as a precursor molecule for the biosynthesis of complex ether glycerolipids in various organisms, including plants. The research by [] demonstrates that cell suspension cultures of rape (Brassica napus) can utilize exogenously supplied (R)-3-(Hexadecyloxy)propane-1,2-diol to produce more complex ether glycerolipids. This finding suggests that (R)-3-(Hexadecyloxy)propane-1,2-diol plays a crucial role in the ether lipid biosynthetic pathway within these plant cells.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


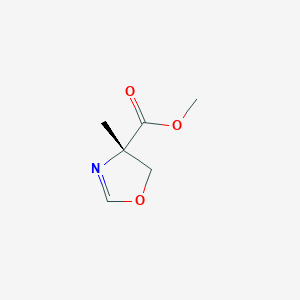
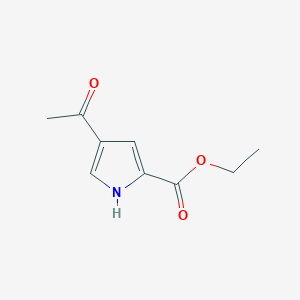
![2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl benzoate;dichloride](/img/structure/B54101.png)
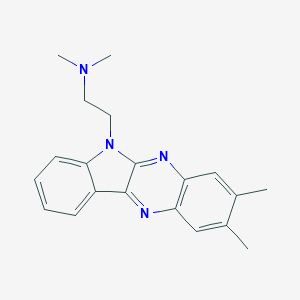
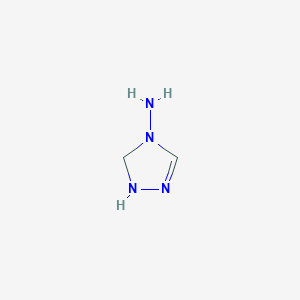
![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B54109.png)
![5H-Pyrrolo[1,2-c]imidazol-5-one](/img/structure/B54111.png)



![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)

